N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C23H19N3O4S and its molecular weight is 433.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its biological activity based on recent research findings, including synthesis methods, biological evaluations, and potential mechanisms of action.
1. Chemical Structure and Properties
The compound features a complex structure that includes a methoxy-substituted benzo[d]thiazole moiety and a pyridine ring. The presence of the carboxamide functional group may enhance its solubility and biological activity.
Property | Value |
---|---|
Molecular Formula | C23H19N3O4S |
Molecular Weight | 433.5 g/mol |
CAS Number | 941926-36-9 |
2. Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiazole and dioxine rings through various chemical reactions. Methods such as copper-catalyzed N-arylation and other coupling reactions are commonly employed to achieve the desired structure .
3.1 Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activities. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest .
Key Findings:
- Inhibition of Cell Proliferation: The compound significantly inhibited the growth of A431 and A549 cells in vitro.
- Apoptosis Induction: Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells.
- Cell Cycle Arrest: Western blot assays indicated that the compound affects key proteins involved in cell cycle regulation.
3.2 Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. It was found to decrease the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting a dual role in combating inflammation alongside tumor growth .
The biological activity of this compound is likely mediated through multiple pathways:
- Interaction with Biological Targets: The compound may interact with specific receptors involved in cell signaling pathways related to cancer progression and inflammation.
- Modulation of Gene Expression: It could influence gene expression patterns associated with apoptosis and inflammation.
Case Study 1: In Vitro Evaluation
A study evaluated the effects of various benzothiazole derivatives on A431 and A549 cells using MTT assays. The results demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Cytokine Modulation
In a separate experiment using RAW264.7 macrophages, treatment with the compound resulted in a significant reduction in IL-6 and TNF-α levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-28-16-9-10-17-21(12-16)31-23(25-17)26(13-15-6-4-5-11-24-15)22(27)20-14-29-18-7-2-3-8-19(18)30-20/h2-12,20H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOUUKFJURDALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.